molecular formula C16H16N2O3 B11695928 N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11695928
M. Wt: 284.31 g/mol
InChI Key: VCUSCXNXVHXASI-GZTJUZNOSA-N
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Description

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as an enzyme inhibitor and antimicrobial agent. The compound interacts with the active sites of enzymes, thereby inhibiting their activity. Additionally, its hydrazone group can interact with cellular components, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential pharmacological activities make it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O3/c1-21-15-8-7-13(9-14(15)19)11-17-18-16(20)10-12-5-3-2-4-6-12/h2-9,11,19H,10H2,1H3,(H,18,20)/b17-11+

InChI Key

VCUSCXNXVHXASI-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)O

Origin of Product

United States

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